Home > Products > Screening Compounds P111277 > 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid
3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid - 732254-46-5

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid

Catalog Number: EVT-2502113
CAS Number: 732254-46-5
Molecular Formula: C14H18N2O4
Molecular Weight: 278.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Derivatives of Butanoic Acid: These often incorporate modifications at the α- and/or γ-position of the butanoic acid backbone, often including cyclic structures like morpholine. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Morpholine Derivatives: These compounds often utilize the morpholine ring as a substituent on various core structures, contributing to their pharmacological properties. [, , , , , , , , , , , , , , , , , , , , , , , ]
  • Heterocyclic Compounds: Many papers focus on the synthesis and biological evaluation of compounds incorporating thiazole, quinazolinone, pyrazole, triazole, and pyrimidine rings. These heterocyclic motifs are often linked to the butanoic acid or morpholine structures. [, , , , , , , , , , , , , , , , , , , , , , , ]
Synthesis Analysis
  • Condensation Reactions: These are frequently used for forming the core heterocyclic structures from readily available starting materials. Examples include the synthesis of pyridazinones [], quinazolinones [], thiazoles [], and triazoles [].
  • Acylation Reactions: These are often employed for introducing various substituents, including the morpholine ring, onto the core structures. For example, acylation reactions are used to synthesize N-substituted succinamic acids [] and introduce carbamate functionalities. []
  • Cyclization Reactions: These are crucial steps in forming complex heterocyclic systems from simpler precursors. Examples include the synthesis of thiazolo-oxazine derivatives [] and the formation of unsaturated lactones en route to pyrroles. []
Molecular Structure Analysis

Several papers utilize X-ray crystallography to determine the three-dimensional structures of synthesized compounds. [, , , , ] This information is crucial for:

  • Understanding intermolecular interactions: Analyzing hydrogen bonding patterns and other non-covalent interactions within the crystal lattice provides insights into the compound's physical properties. [, , , ]
  • Structure-activity relationship (SAR) studies: Correlating structural features with observed biological activities helps guide the design of more potent and selective drug candidates. [, ]
Mechanism of Action
  • Inhibit Enzymes: Some compounds show inhibitory activity against enzymes like phosphoinositide 3-kinase β [], enkephalinase [], and cholinesterases. []
  • Antagonize Receptors: Compounds are investigated for their ability to antagonize receptors like substance P (neurokinin-1) receptors [] and cholecystokinin (CCK) receptors. []
  • Enhance Ion Channel Activity: Certain compounds act as hERG potassium channel enhancers, potentially offering therapeutic benefits for cardiac arrhythmias. [, ]
  • Modulate Protein-Protein Interactions: Some compounds are identified as inhibitors of heat shock protein 90 (Hsp90), disrupting its interaction with client proteins and exhibiting antitumor activity. []
Physical and Chemical Properties Analysis
  • Solubility: Water solubility is a key consideration for developing orally bioavailable drugs. Some studies aim to improve solubility by incorporating polar functional groups or forming salts. []
  • Stability: The stability of synthesized compounds under various conditions is essential for their storage and potential therapeutic applications. []
  • Lipophilicity: This property influences a compound's ability to cross cell membranes and reach its target site. []
Applications
  • Anti-cancer agents: Several compounds exhibit promising anticancer activity against various cancer cell lines, including breast cancer [], melanoma [], and pancreatic cancer. []
  • Anti-inflammatory agents: Compounds are investigated for their ability to reduce inflammation, offering potential therapeutic benefits for conditions like arthritis. []
  • Antiviral agents: Some compounds show antiviral activity against dengue virus [] and variola virus. []
  • Anti-Alzheimer's agents: Compounds with cholinesterase inhibitory activity hold promise for treating Alzheimer's disease. []

    Compound Description: This compound is a purine derivative investigated for its pharmaceutical applications, specifically in relation to its use in compositions containing hydrochloric acid, hydrobromic acid, and maleic acid. []

    Relevance: Both this compound and 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid share a key structural feature: the presence of a 3-morpholin-4-yl-propyl group. This similarity suggests potential overlap in their pharmacological properties and therapeutic applications. []

    Compound Description: This compound acts as a potent substance P (neurokinin-1) receptor antagonist. Its therapeutic potential lies in treating conditions such as emesis and inflammatory diseases. []

    Relevance: This compound, similar to 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, contains a morpholine ring. This structural motif is often found in compounds with diverse biological activities. []

4-Carboxymethylamino-4-oxo-3-(4'-aminophenylamino) butanoic acid (Compound 25)

    Compound Description: Compound 25 displays notable inhibitory activity against enkephalinase (neutral endopeptidase; EC 3.4.24.11). It also exhibits weak inhibitory potency towards aminopeptidase MII. []

    Relevance: Both Compound 25 and 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid share a similar butanoic acid core structure, indicating potential similarities in their binding affinities and pharmacological profiles. []

4-Oxo-4-(N-methylphenylamino)butanoic acid (Compound III)

    Compound Description: Compound III, due to its N-methyl substitution, primarily forms carboxylic acid dimers through hydrogen bonding. []

    Relevance: Both Compound III and 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid feature a 4-oxo-4-(arylamino)butanoic acid core structure. This structural similarity suggests potential overlap in their physicochemical properties, particularly in terms of hydrogen bonding interactions. []

Tributylstannyl 4-oxo-4-[(3-trifluoromethyl-4-nitrophen-1-yl)amino]butanoate

    Compound Description: This organotin compound shows significant antiproliferative activity against several human cervical cancer cell lines, including HeLa, CaSki, and ViBo. []

    Relevance: Similar to 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, this compound contains a 4-oxo-4-(arylamino)butanoic acid core, highlighting this structural motif's potential significance in anticancer drug development. []

6-Oxo-6-(phenylamino)hexanoic acid

    Compound Description: This compound exists in two polymorphic forms, (I) and (II), with distinct intermolecular hydrogen bonding patterns. []

    Relevance: This compound, like 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, features a phenylamino group attached to a carboxylic acid chain. This structural similarity may translate to similarities in their physicochemical properties. []

4-Oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid (Compound 2)

    Compound Description: This compound serves as a ligand for the development of IR-detectable metal–carbonyl tracers for the amino function. []

    Relevance: This compound shares a structural resemblance to 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, featuring a 4-oxo-butanoic acid moiety, suggesting potential applications in similar research areas. []

N-(2-(7-Chloro-4-oxo-2-(phenylamino)quinazolin-3(4 H)-yl)ethyl) Amides

    Compound Description: This series of amide analogues was designed by incorporating the active group of ethyl quinazolinone into lead compounds. These compounds have been synthesized and characterized for their potential biological activity. []

    Relevance: These compounds, similar to 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, contain a phenylamino group connected to a larger heterocyclic system, highlighting the importance of this structural motif in medicinal chemistry. []

(E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one (Compound 3)

    Compound Description: This compound demonstrated notable antimicrobial activity against both gram-positive and gram-negative bacteria and fungi in agar well diffusion assays. []

    Relevance: While structurally distinct from 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, this compound's potent antimicrobial activity makes it relevant for comparison in terms of biological activity and potential therapeutic applications. []

4-[6,6-Dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(trans-4-hydroxycyclohexyl)amino]benzamide (SNX-2112)

    Compound Description: This compound acts as a highly selective and potent heat shock protein 90 (Hsp90) inhibitor, exhibiting nanomolar antiproliferative activity in several cancer cell lines. []

    Relevance: Though structurally different from 3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid, SNX-2112's potent anticancer activity offers a valuable comparison point for understanding structure-activity relationships and exploring potential applications in oncology. []

Properties

CAS Number

732254-46-5

Product Name

3-(Morpholin-4-yl)-4-oxo-4-(phenylamino)butanoic acid

IUPAC Name

4-anilino-3-morpholin-4-yl-4-oxobutanoic acid

Molecular Formula

C14H18N2O4

Molecular Weight

278.308

InChI

InChI=1S/C14H18N2O4/c17-13(18)10-12(16-6-8-20-9-7-16)14(19)15-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,19)(H,17,18)

InChI Key

SCEGPUORGOKMAV-UHFFFAOYSA-N

SMILES

C1COCCN1C(CC(=O)O)C(=O)NC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.